molecular formula C15H16N2OS2 B14166084 6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 6247-17-2

6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No.: B14166084
CAS No.: 6247-17-2
M. Wt: 304.4 g/mol
InChI Key: OKBNPRALXZYNGY-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core with various substituents such as methyl, methylphenyl, and methylsulfanyl groups. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiophene with appropriate aldehydes and ketones, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted thienopyrimidines with various functional groups.

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the modulation of cyclin-CDK complexes and the induction of cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylsulfanyl group, in particular, plays a crucial role in its reactivity and interaction with biological targets.

Properties

CAS No.

6247-17-2

Molecular Formula

C15H16N2OS2

Molecular Weight

304.4 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N2OS2/c1-9-4-6-11(7-5-9)17-14(18)13-12(8-10(2)20-13)16-15(17)19-3/h4-7,10H,8H2,1-3H3

InChI Key

OKBNPRALXZYNGY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC=C(C=C3)C

Origin of Product

United States

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